molecular formula C19H15BrN2O4 B15012224 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B15012224
M. Wt: 415.2 g/mol
InChI Key: MCSVFBMOUUJANJ-XNTDXEJSSA-N
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromo-substituted methoxyphenyl group and a methylphenyl group attached to a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the bromo-methoxyphenyl precursor, followed by its condensation with a diazinane-trione derivative under controlled conditions. Common reagents used in these reactions include brominating agents, methoxylating agents, and various catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromo group can produce various substituted derivatives.

Scientific Research Applications

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The diazinane-trione core may interact with cellular components, affecting various biochemical pathways and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(5-fluoro-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(5-iodo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione lies in its specific bromo substitution, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15BrN2O4/c1-11-3-6-14(7-4-11)22-18(24)15(17(23)21-19(22)25)10-12-9-13(20)5-8-16(12)26-2/h3-10H,1-2H3,(H,21,23,25)/b15-10+

InChI Key

MCSVFBMOUUJANJ-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)NC2=O

Origin of Product

United States

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